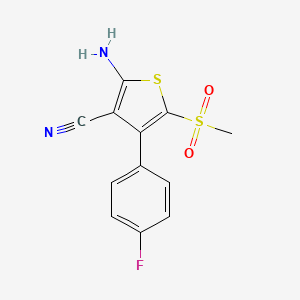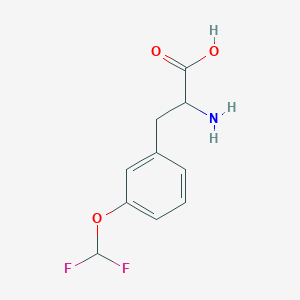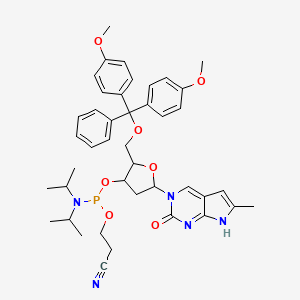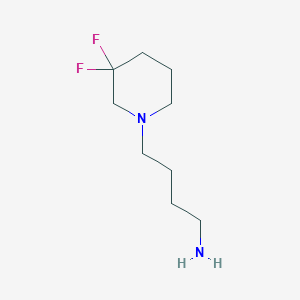
tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate: is a complex organic compound with a molecular formula of C16H23BrN2O3. This compound is notable for its unique structure, which includes a piperidine ring, a brominated pyridine moiety, and a tert-butyl ester group. It is often used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting piperidine with tert-butyl chloroformate under basic conditions to form tert-butyl piperidine-1-carboxylate.
-
Bromination of Pyridine: : The next step involves the bromination of 4-methylpyridine. This is usually done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 5-bromo-4-methylpyridine.
-
Coupling Reaction: : The final step is the coupling of the brominated pyridine with the piperidine intermediate. This is typically done using a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the pyridine ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can target the bromine atom, converting it to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H2).
-
Substitution: : The bromine atom on the pyridine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Reagents such as sodium azide (NaN3) or thiols can replace the bromine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: Pd/C with H2 gas.
Substitution: NaN3 in DMF or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrogenated product.
Substitution: Formation of azides or thiol-substituted products.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated pyridines on biological systems. It may serve as a probe to investigate enzyme interactions or receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The brominated pyridine moiety can engage in halogen bonding, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl 4-((phenylamino)piperidine-1-carboxylate)
- tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is unique due to the presence of the brominated pyridine moiety. This feature enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C17H25BrN2O3 |
|---|---|
分子量 |
385.3 g/mol |
IUPAC名 |
tert-butyl 4-[(5-bromo-4-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O3/c1-12-9-15(19-10-14(12)18)22-11-13-5-7-20(8-6-13)16(21)23-17(2,3)4/h9-10,13H,5-8,11H2,1-4H3 |
InChIキー |
YZGWFNAVSKDNJU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1Br)OCC2CCN(CC2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)


![Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate](/img/structure/B12074728.png)


![[1-(propan-2-yl)-1H-indol-7-yl]methanamine](/img/structure/B12074745.png)

![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)

